

Application Notes and Protocols for ARV-766 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

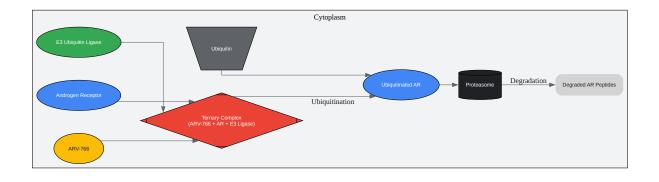
Introduction

ARV-766 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2][3] As a heterobifunctional molecule, ARV-766 induces the formation of a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[2][3] This mechanism of action makes ARV-766 a promising therapeutic agent for prostate cancer, including castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with AR overexpression, amplification, and mutation.[1][4] Preclinical studies in various mouse models have demonstrated the in vivo efficacy of ARV-766 in a dose-dependent manner.[2][5] These application notes provide detailed protocols for the dosage and administration of ARV-766 in mouse xenograft models of prostate cancer.

Mechanism of Action of ARV-766

ARV-766 functions by hijacking the cell's natural protein disposal system. It simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for degradation by the proteasome. The degradation of AR disrupts downstream signaling pathways that drive prostate cancer cell proliferation.[2][3] Notably, ARV-766 is effective against wild-type AR and clinically relevant mutants, including the L702H mutation, which is associated with resistance to other AR-targeted therapies.[2][6]





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Diagram 1: Mechanism of Action of ARV-766.

Data Presentation

The following tables summarize the in vitro degradation potency and in vivo efficacy of ARV-766 in preclinical mouse models.

Cell Line	ARV-766 DC₅₀ (nM)	ARV-766 D _{max} (%)
LNCaP	<1.3	>91
VCaP	<1.0	>94

Table 1: In Vitro Degradation of Androgen Receptor by ARV-766.[2]



Mouse Model	ARV-766 Dosage (mg/kg/day, oral)	Tumor Growth Inhibition (%)
Intact CB17/SCID	1	34
Intact CB17/SCID	3	74
Intact CB17/SCID	10	98

Table 2: In Vivo Efficacy of ARV-766 in a Non-Castrated Mouse Xenograft Model.[2]

Mouse Model	ARV-766 Dosage (mg/kg, oral)	Androgen Receptor Degradation
LNCaP Xenograft	Efficacious Doses	>90%
VCaP Xenograft	Efficacious Doses	>90%

Table 3: In Vivo Androgen Receptor Degradation by ARV-766 in Mouse Xenograft Models.[1][5]

Experimental Protocols

Prostate Cancer Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of human prostate cancer cells into immunocompromised mice.

Materials:

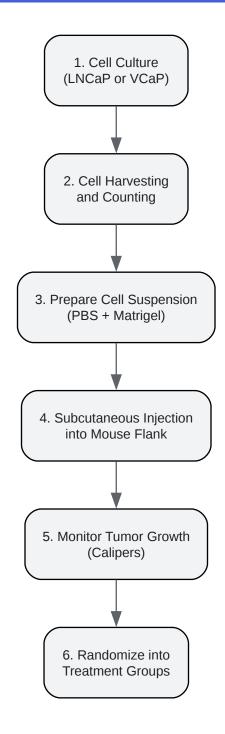
- LNCaP or VCaP human prostate cancer cell lines
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Matrigel® Basement Membrane Matrix
- Male immunodeficient mice (e.g., CB17/SCID or athymic nude mice), 6-8 weeks old
- Sterile syringes and needles (27-30 gauge)



Procedure:

- Cell Culture: Culture LNCaP or VCaP cells according to standard protocols.
- Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with PBS, and perform a cell count.
- Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-2 x 10⁶ cells per 100 μL. Keep the cell suspension on ice.
- Tumor Implantation:
 - Anesthetize the mouse using an approved protocol.
 - Subcutaneously inject 100 μL of the cell suspension into the flank of the mouse.
- · Tumor Growth Monitoring:
 - Monitor the mice for tumor formation.
 - Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).





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Diagram 2: Xenograft Model Workflow.

ARV-766 Dosage and Administration

This protocol outlines the oral administration of ARV-766 to mice.

Materials:



- ARV-766
- Vehicle for oral formulation (A common vehicle for hydrophobic compounds is 0.5% methylcellulose in sterile water. The exact vehicle for ARV-766 in preclinical studies is not publicly disclosed).
- Oral gavage needles (20-22 gauge, with a rounded tip)
- Syringes

Procedure:

- Formulation Preparation: Prepare the ARV-766 formulation in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a 10 mL/kg dosing volume). Ensure the formulation is homogenous.
- Animal Handling and Dosing:
 - Weigh each mouse to determine the correct dosing volume.
 - Administer the ARV-766 formulation or vehicle control orally via gavage.
 - A typical treatment schedule is daily administration for the duration of the efficacy study (e.g., 21-28 days).
- Monitoring: Monitor the animals daily for any signs of toxicity, and continue to measure tumor volume and body weight regularly.

Assessment of Androgen Receptor Degradation in Tumor Tissue

This protocol describes the analysis of AR protein levels in tumor xenografts by Western blotting.

Materials:

Excised tumor tissue



- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti-Androgen Receptor
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- · ECL substrate and imaging system

Procedure:

- Protein Extraction:
 - Homogenize the excised tumor tissue in ice-cold RIPA buffer.
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Perform SDS-PAGE to separate the proteins.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Detect the signal using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of AR degradation.

Measurement of Prostate-Specific Antigen (PSA) in Mouse Serum

This protocol provides a general outline for measuring human PSA levels in serum from xenograft-bearing mice using a commercially available human PSA ELISA kit.

Materials:

- Mouse blood collected via an appropriate method (e.g., cardiac puncture at the terminal endpoint)
- Serum separator tubes
- Human PSA ELISA kit
- Microplate reader

Procedure:

- Serum Collection:
 - Collect blood from the mice and allow it to clot.
 - Centrifuge to separate the serum and store at -80°C until analysis.
- ELISA Assay:
 - Follow the manufacturer's instructions for the specific human PSA ELISA kit being used.
 This typically involves:
 - Preparing standards and samples.
 - Adding standards and samples to the antibody-coated microplate.



- Incubating with a detection antibody.
- Adding a substrate to develop a colorimetric signal.
- Stopping the reaction and reading the absorbance on a microplate reader.
- Data Analysis: Calculate the PSA concentration in the samples based on the standard curve.
 It is important to validate the human PSA ELISA kit for use with mouse serum to ensure there is no cross-reactivity or matrix effects.

Conclusion

ARV-766 has demonstrated significant preclinical efficacy in mouse models of prostate cancer through its mechanism of targeted androgen receptor degradation. The protocols outlined in these application notes provide a framework for researchers to conduct in vivo studies to further evaluate the therapeutic potential of ARV-766. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

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- To cite this document: BenchChem. [Application Notes and Protocols for ARV-766 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:



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